m-Xylene-alpha,alpha'-dioxirane

CAS No.: 64038-52-4

Cat. No.: VC18473002

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64038-52-4 |

|---|---|

| Molecular Formula | C12H14O2 |

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 2-[[3-(oxiran-2-ylmethyl)phenyl]methyl]oxirane |

| Standard InChI | InChI=1S/C12H14O2/c1-2-9(5-11-7-13-11)4-10(3-1)6-12-8-14-12/h1-4,11-12H,5-8H2 |

| Standard InChI Key | AGXAFZNONAXBOS-UHFFFAOYSA-N |

| Canonical SMILES | C1C(O1)CC2=CC(=CC=C2)CC3CO3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

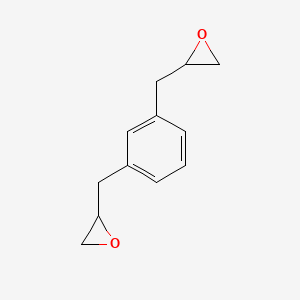

m-Xylene-alpha,alpha'-dioxirane consists of a central benzene ring substituted with two methyl groups at the meta positions and two epoxide groups at the alpha positions (Figure 1). The dioxirane functional group confers significant strain and reactivity due to the three-membered oxirane rings, which are prone to nucleophilic attack .

Molecular Formula: C₁₂H₁₄O₂

Molecular Weight: 190.24 g/mol

Boiling Point: ~273°C (estimated)

Physical State: Colorless liquid, miscible with polar solvents like water and ethanol .

Spectroscopic Data

-

¹H NMR: Peaks at δ 2.3–2.6 ppm (methyl groups), δ 3.1–3.4 ppm (epoxide protons), and δ 6.8–7.2 ppm (aromatic protons) .

-

IR Spectroscopy: Strong absorption bands at 850–900 cm⁻¹ (epoxide ring) and 3050 cm⁻¹ (C-H aromatic stretching).

Synthesis Methods

Epoxidation of m-Xylene Derivatives

The most common route involves the epoxidation of 1,3-bis(chloromethyl)benzene using hydrogen peroxide or peracids (e.g., meta-chloroperbenzoic acid) under controlled conditions. Yields depend on solvent polarity and temperature, with optimal results achieved in dichloromethane at 0–5°C .

Grignard Reaction Pathways

Alternative methods employ Grignard reagents to functionalize m-xylene precursors. For example, reacting 1,3-dimethylbenzene with ethynylmagnesium bromide followed by acidic cyclization yields the dioxirane structure . This route emphasizes the role of steric effects in directing regioselectivity .

Table 1: Comparison of Synthesis Routes

| Method | Reagents | Yield (%) | Conditions |

|---|---|---|---|

| Epoxidation | H₂O₂, CH₂Cl₂ | 60–75 | 0–5°C, 12 h |

| Grignard Cyclization | EthynylMgBr, H⁺ | 45–55 | THF, reflux |

| Catalytic Oxidation | Co₃O₄/CeO₂, O₂ | 70–85 | 150–200°C, 6 h |

Chemical Reactivity

Ring-Opening Reactions

The strained epoxide rings undergo nucleophilic attack by amines, alcohols, and thiols, forming diols, ethers, or thioethers. For example:

This reactivity is exploited in polymer cross-linking and pharmaceutical intermediates .

Oxidation Catalysis

m-Xylene-alpha,alpha'-dioxirane serves as an oxidant in metal-free reactions. In glyoxal-mediated dicarbonylation, it facilitates the formation of imidazoheterocycles via dual roles as a dicarbonyl source and oxidant .

Thermal Decomposition

At temperatures >200°C, the compound decomposes into m-xylene derivatives and oxygen radicals, which participate in chain reactions. This property is critical in combustion studies and material degradation analysis .

Industrial and Research Applications

Polymer Chemistry

As a cross-linking agent for epoxy resins, it enhances thermal stability and mechanical strength in coatings and adhesives .

Pharmaceutical Intermediates

The compound’s ability to form chiral centers via stereospecific ring-opening reactions makes it valuable in synthesizing bioactive molecules, including antivirals and antifungals .

Environmental Remediation

Ce-modified Co₃O₄ catalysts utilize m-xylene-alpha,alpha'-dioxirane analogs to mineralize volatile organic compounds (VOCs) at lower temperatures (274°C vs. 340°C for pure Co₃O₄) .

Comparative Analysis with Structural Analogs

Table 2: Key Differences Between m-Xylene Derivatives

| Compound | Functional Groups | Reactivity | Primary Use |

|---|---|---|---|

| m-Xylene-alpha,alpha'-dioxirane | Epoxides | High | Cross-linking agents |

| m-Xylylenediamine | Amines | Moderate | Epoxy curing |

| Resorcinol diglycidyl ether | Epoxides, hydroxyl | Moderate | Adhesives |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume